6-Hydroxy-2,2,3-trifluorochroman
Description
6-Hydroxy-2,2,3-trifluorochroman is a fluorinated chroman derivative characterized by a hydroxyl group at the 6-position and three fluorine atoms at the 2, 2, and 3 positions of the chroman ring. Chromans are bicyclic structures comprising a benzene ring fused to a dihydropyran ring, and substitutions like fluorine or hydroxyl groups significantly influence their physicochemical and biological properties .
Properties
IUPAC Name |
2,2,3-trifluoro-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-8-4-5-3-6(13)1-2-7(5)14-9(8,11)12/h1-3,8,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMCMTTXITEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C=C(C=C2)O)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,2,3-trifluorochroman typically involves the introduction of fluorine atoms into a chroman precursor. One common method is the electrophilic fluorination of a chroman derivative using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes often use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for controlling the reaction conditions and achieving high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,2,3-trifluorochroman can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-2,2,3-trifluorochroman.
Reduction: Formation of 6-Hydroxychroman.
Substitution: Formation of 6-amino-2,2,3-trifluorochroman or 6-thio-2,2,3-trifluorochroman.
Scientific Research Applications
6-Hydroxy-2,2,3-trifluorochroman has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,2,3-trifluorochroman involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Chroman Derivatives
Fluorination at specific positions in chroman derivatives is known to modulate pharmacokinetics and bioactivity. For example:
- 6-Fluorochroman : Exhibits moderate antimicrobial activity due to fluorine’s electronegativity enhancing interactions with biological targets .
- 6-Fluoro-7-(trifluoromethyl)chroman-4-amine : Shows high anticancer activity, attributed to the trifluoromethyl group increasing metabolic stability and target affinity .
- (R)-6-(Trifluoromethyl)chroman-4-amine : Demonstrates enantiomer-specific neuroprotective effects, highlighting the role of trifluoromethyl groups in improving selectivity .
Key Distinction: Unlike these analogs, 6-Hydroxy-2,2,3-trifluorochroman combines fluorine substitutions at the 2,2,3 positions with a hydroxyl group at position 6.
Hydroxylated Chroman Derivatives
Hydroxyl groups enhance solubility and hydrogen-bonding interactions:
- 6-Methoxychroman-2-one : The methoxy group increases steric bulk, reducing receptor affinity compared to hydroxylated analogs .
- 6-Hydroxy-2,3-dihydrobenzofuran : Exhibits antioxidant activity due to the hydroxyl group’s radical-scavenging capacity .
Key Distinction: The hydroxyl group in this compound may synergize with fluorine atoms to enhance both solubility and target engagement, a feature absent in methoxylated or non-fluorinated analogs .
Trifluoromethylated Derivatives
Trifluoromethyl groups are associated with improved bioactivity:
- (3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one: Shows enzyme inhibition linked to trifluoromethyl-induced electronic effects .
- 7-Chloro-6-(trifluoromethyl)chroman-4-amine : Chlorine and trifluoromethyl groups jointly enhance cytotoxicity .
Key Distinction : this compound’s trifluoromethyl group is absent, but its multiple fluorines may mimic similar electronic effects, while the hydroxyl group adds a distinct pharmacophoric feature .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Key Biological Activity | Unique Feature | Reference |
|---|---|---|---|---|
| This compound | 6-OH; 2,2,3-F₃ | Hypothesized antioxidant/antimicrobial | Balanced lipophilicity/hydrophilicity | — |
| 6-Fluorochroman | 6-F | Moderate antimicrobial | Fluorine-enhanced PK | |
| 6-Methoxychroman-2-one | 6-OCH₃; 2-keto | Limited bioactivity | Steric bulk reduces efficacy | |
| (R)-6-(Trifluoromethyl)chroman-4-amine | 6-CF₃; 4-NH₂ | Neuroprotective | Enantiomeric specificity |
Table 2: Physicochemical Properties (Inferred)
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability | |
|---|---|---|---|---|
| This compound | 1.8 | 0.5 | High (fluorine) | |
| 6-Fluorochroman | 2.3 | 0.2 | Moderate | |
| 6-Methoxychroman-2-one | 1.5 | 0.8 | Low |
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